3-Oxo-4H-1,4-benzoxazine-5-sulfonamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “3-Oxo-4H-1,4-benzoxazine-5-sulfonamide” are not detailed in the available sources . Benzoxazines, in general, can undergo a variety of reactions due to the presence of the reactive three-membered ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques : A study by Tarasov et al. (2002) discussed the synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride, a compound closely related to 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, and its reactivity with different amines, which helps in understanding the chemical behavior and potential applications of these compounds in organic synthesis (Tarasov et al., 2002).
Stability and Decomposition Analysis
- Molecular Stability : Moloney et al. (1992) conducted a study on the stability of the oxazine ring in benzoxazine derivatives using proton nuclear magnetic resonance spectroscopy. They observed that the stability of these compounds can vary based on electronic effects of substituents within the molecules (Moloney, Craik, & Iskander, 1992).
Applications in Material Science
- Polymer Precursors : Nakamura et al. (2003) explored the use of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring as precursors for functionalized o-quinone methides and multisubstituted phenols. This study illustrates how these compounds can serve as intermediates in the synthesis of functional materials (Nakamura, Uchiyama, & Ohwada, 2003).
Biomedical Research
- Antimicrobial and Antioxidant Properties : A study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes and evaluated them for antimicrobial and antioxidant activities. This indicates potential biomedical applications of these compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Mechanism of Action
Target of Action
The primary targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets through a process of binding and causing conformational changes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 302-305°c . Its solubility in DMSO and methanol is low, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide. For instance, the compound should be stored in a dry, cool place away from fire and oxidizing agents to prevent degradation . Additionally, the compound may cause skin, eye, and respiratory irritation, so appropriate protective measures should be taken when handling it .
Safety and Hazards
properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNREQTZAHABTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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